![molecular formula C35H34N6O3S2 B2940185 N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 393585-36-9](/img/structure/B2940185.png)
N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C35H34N6O3S2 and its molecular weight is 650.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity : A notable study on the pharmacophore hybridization approach reveals the design of drug-like small molecules incorporating pyrazoline, 1,3,4-thiadiazole, and dichloroacetic acid moieties for anticancer properties. The study proposed a cost-effective synthesis route for creating a novel non-condensed pyrazoline-bearing hybrid molecule, demonstrating its anticancer activity through "60 lines screening" in vitro based on the NCI DTP protocol (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial and Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. This study synthesized and characterized two pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. The complexes showcased notable antioxidant activity determined by various in vitro assays, highlighting their potential pharmacological applications (Chkirate et al., 2019).
Neuropharmacological Properties : Research on the cyclization of specific thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives explored their pharmacological properties, including effects on the central nervous system (CNS) in mice. This study highlights the potential neuropharmacological applications of compounds within this chemical class (Maliszewska-Guz et al., 2005).
Structural and Synthetic Insights
Synthetic Strategies : A study on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents elucidates detailed synthetic pathways. This includes the conversion of the base into various intermediates, leading to formazans showing moderate antimicrobial activity. The study provides insights into the structural aspects and potential antimicrobial applications of these derivatives (Sah, Bidawat, Seth, & Gharu, 2014).
Crystal Structure Analysis : The crystal structure, Hirshfeld surfaces, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were analyzed to understand their structural characteristics and potential biological activities. This study showcases the importance of molecular structure in determining the pharmacological properties of compounds (Karanth et al., 2019).
properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O3S2/c1-23-12-15-26(16-13-23)30-19-28(31-10-7-17-45-31)39-41(30)34(43)22-46-35-38-37-32(40(35)29-18-24(2)11-14-25(29)3)20-36-33(42)21-44-27-8-5-4-6-9-27/h4-18,30H,19-22H2,1-3H3,(H,36,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJVQBXVKQJFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=C(C=CC(=C4)C)C)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.